2-Oxazolidinone, 3-cyclohexyl-5-phenyl-
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Overview
Description
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is a heterocyclic organic compound that belongs to the oxazolidinone class These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- can be achieved through several methods. One common approach involves the cyclization of β-amino alcohols with carbonyl compounds. For instance, the reaction of 3-cyclohexyl-5-phenyl-β-amino alcohol with phosgene or its derivatives can yield the desired oxazolidinone. Another method includes the use of carbon dioxide fixation reactions, where aziridine derivatives react with carbon dioxide under solvent-free conditions to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- often involves the use of bifunctional phase-transfer catalysts. These catalysts facilitate the [3 + 2] coupling reaction of isocyanates and epoxides, resulting in high yields of the oxazolidinone product . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., ruthenium-based catalysts for asymmetric hydrogenation), oxidizing agents (e.g., peroxides), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include chiral β-amino alcohols, bisoxazoline ligands, and other oxazolidinone derivatives. These products are valuable intermediates in organic synthesis and drug discovery .
Scientific Research Applications
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of optically active compounds.
Biology: The compound serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Oxazolidinone derivatives, such as linezolid, are known for their antibacterial properties. .
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-cyclohexyl-5-phenyl- involves its interaction with molecular targets, such as enzymes and receptors. For instance, oxazolidinone antibiotics like linezolid inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the 70S initiation complex, thereby blocking protein synthesis and leading to bacterial cell death . Similar mechanisms may be involved in the compound’s anticancer and other biological activities.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A second-generation oxazolidinone with improved pharmacokinetic properties.
Cycloserine: An antitubercular drug with a similar oxazolidinone structure
Uniqueness
2-Oxazolidinone, 3-cyclohexyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclohexyl and phenyl groups enhance its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56805-21-1 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-cyclohexyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-16(13-9-5-2-6-10-13)11-14(18-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 |
InChI Key |
UZMFZPFILVZETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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